CYP11B2 (Aldosterone Synthase) Inhibition: Potency Comparison vs. Osilodrostat (LCI699)
3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile demonstrates moderate inhibitory activity against human CYP11B2 (aldosterone synthase), with an IC50 of 15 nM in a cellular assay using hamster V79MZh cells expressing the human enzyme and [1,2-3H]-11-deoxycorticosterone as substrate [1]. For comparison, the clinically approved aldosterone synthase inhibitor Osilodrostat (LCI699) exhibits a substantially higher potency against human CYP11B2, with a reported IC50 of 0.7 nM (and a range of 0.28-0.7 nM depending on the assay) . This indicates that while both compounds inhibit CYP11B2, Osilodrostat is approximately 20-50 times more potent. The target compound's moderate potency makes it a valuable tool compound for studies where complete enzyme inhibition is not desired or for investigating scaffold-dependent potency differences in CYP11B2 inhibitor SAR.
| Evidence Dimension | Inhibition of human CYP11B2 (aldosterone synthase) |
|---|---|
| Target Compound Data | IC50 = 15 nM |
| Comparator Or Baseline | Osilodrostat (LCI699): IC50 = 0.7 nM (human) |
| Quantified Difference | 21.4-fold less potent than Osilodrostat (15 nM vs. 0.7 nM) |
| Conditions | Hamster V79MZh cells expressing human CYP11B2; substrate: [1,2-3H]-11-deoxycorticosterone |
Why This Matters
The moderate potency provides a distinct experimental window for investigating partial inhibition or for use in assays where maximal inhibition is confounding.
- [1] BindingDB. BDBM50438995 (CHEMBL2420682). Affinity Data for Cytochrome P450 11B2, mitochondrial. View Source
